(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-221420-A is a small molecule drug developed by GlaxoSmithKline. It is a neuronal calcium and sodium channel antagonist, primarily investigated for its potential neuroprotective effects in experimental models of stroke . The compound is known for its ability to inhibit voltage-operated calcium and sodium channel currents, making it a promising candidate for neuroprotection .
Preparation Methods
The synthetic routes and reaction conditions for SB-221420-A are detailed in various scientific publications. The compound is synthesized through a series of organic reactions involving the formation of indane hydrochloride derivatives . The industrial production methods for SB-221420-A are not widely documented, but typically involve large-scale organic synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
SB-221420-A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-221420-A has been extensively studied for its neuroprotective properties. It has shown robust efficacy in several experimental models of stroke, where it significantly reduced lesion volumes and hippocampal cell loss . The compound’s ability to inhibit calcium and sodium channel currents makes it a valuable tool in neuroscience research, particularly in studying the mechanisms of neuroprotection and neuronal injury .
Mechanism of Action
SB-221420-A exerts its effects by inhibiting voltage-operated calcium and sodium channel currents. It has been shown to inhibit N-type voltage-operated calcium channel currents in cultured superior cervical ganglion neurons and sodium currents in dorsal root ganglion neurons . The compound’s pharmacokinetic profile indicates that it has a high volume of distribution, is highly brain-penetrating, and has no persistent metabolites .
Comparison with Similar Compounds
SB-221420-A can be compared with other calcium and sodium channel antagonists, such as nimodipine and omega-conotoxin GVIA. While nimodipine primarily targets L-type calcium channels, SB-221420-A inhibits N-type calcium channels, highlighting its uniqueness . Omega-conotoxin GVIA is another N-type calcium channel antagonist, but SB-221420-A also inhibits sodium channels, providing a broader spectrum of activity .
Similar compounds include:
- Nimodipine
- Omega-conotoxin GVIA
- Other calcium and sodium channel antagonists
SB-221420-A’s dual inhibition of calcium and sodium channels sets it apart from many other compounds in its class, making it a unique and valuable tool for scientific research .
Properties
Molecular Formula |
C25H28ClNO |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c1-25(2,19-10-5-4-6-11-19)20-13-15-21(16-14-20)27-24-22-12-8-7-9-18(22)17-23(24)26-3;/h4-16,23-24,26H,17H2,1-3H3;1H/t23-,24+;/m1./s1 |
InChI Key |
GWFDWCZMDDKZDV-ITNPDYSASA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O[C@@H]3[C@@H](CC4=CC=CC=C34)NC.Cl |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3C(CC4=CC=CC=C34)NC.Cl |
Synonyms |
(+)(1S,2R)-cis-1-(4-(1-methyl-1-phenylethyl)phenoxy)-2-methylaminoindane hydrochloride SB 221420-A SB-221420-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.